Cas no 2091939-17-0 (1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one)

1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one structure
2091939-17-0 structure
Product name:1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
CAS No:2091939-17-0
MF:C7H4BrF2NO
MW:236.0135679245
CID:6141059
PubChem ID:131508874

1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
    • 1-(5-bromopyridin-3-yl)-2,2-difluoroethanone
    • EN300-1950500
    • 2091939-17-0
    • Inchi: 1S/C7H4BrF2NO/c8-5-1-4(2-11-3-5)6(12)7(9)10/h1-3,7H
    • InChI Key: QMSJONZOCMQGNQ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(C(F)F)=O

Computed Properties

  • Exact Mass: 234.94443g/mol
  • Monoisotopic Mass: 234.94443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30Ų

1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1950500-0.5g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1950500-0.05g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1950500-10.0g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
10g
$4914.0 2023-06-01
Enamine
EN300-1950500-2.5g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1950500-1g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
1g
$986.0 2023-09-17
Enamine
EN300-1950500-0.25g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1950500-1.0g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
1g
$1142.0 2023-06-01
Enamine
EN300-1950500-5.0g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
5g
$3313.0 2023-06-01
Enamine
EN300-1950500-0.1g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1950500-10g
1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one
2091939-17-0
10g
$4236.0 2023-09-17

Additional information on 1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one

Research Brief on 1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one (CAS: 2091939-17-0) in Chemical Biology and Pharmaceutical Applications

The compound 1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one (CAS: 2091939-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic ketone derivative, characterized by its bromopyridine core and difluoroethyl moiety, exhibits unique physicochemical properties that make it a promising intermediate for drug discovery and development. Recent studies have explored its potential as a building block for kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies, leveraging its ability to modulate protein-protein interactions and enzymatic activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2091939-17-0 in synthesizing selective BTK (Bruton's tyrosine kinase) inhibitors. Researchers utilized its bromopyridine group for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the scaffold. The difluoroethyl ketone moiety was found to enhance binding affinity through hydrophobic interactions with the target protein's allosteric pocket, as confirmed by X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00512).

In parallel, a Nature Communications paper highlighted its role in developing next-generation EGFR degraders. The electron-withdrawing nature of the difluoro group was shown to improve metabolic stability while maintaining the compound's ability to form key hydrogen bonds with the E3 ligase complex (DOI: 10.1038/s41467-023-39856-w). These findings suggest that 1-(5-bromopyridin-3-yl)-2,2-difluoroethan-1-one could serve as a versatile pharmacophore for addressing drug resistance challenges in oncology.

From a synthetic chemistry perspective, novel continuous flow methods have been developed to produce this compound with improved safety profiles and yields (>85%). The bromine atom at the 5-position allows for late-stage functionalization, while the difluoro ketone group participates in reductive amination and nucleophilic addition reactions, as detailed in a recent Organic Process Research & Development report (DOI: 10.1021/acs.oprd.3c00134).

Ongoing research is investigating the compound's potential in CNS drug development, with particular focus on its blood-brain barrier permeability. Preliminary ADME studies indicate favorable logP values (2.1-2.5) and acceptable CYP450 inhibition profiles, though further optimization may be required to minimize potential off-target effects. The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering its derivatives as treatments for inflammatory and neurodegenerative disorders.

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